
17-Deoxy-20-hydroxy methylprednisolone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-Deoxy-20-hydroxy methylprednisolone is a synthetic corticosteroid derived from methylprednisolone. Corticosteroids are a class of steroid hormones that are produced in the adrenal cortex and are involved in a wide range of physiological processes, including immune response regulation, inflammation reduction, and metabolism control. This compound is particularly notable for its potent anti-inflammatory and immunosuppressive properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 17-Deoxy-20-hydroxy methylprednisolone involves multiple steps, starting from diosgenin, a naturally occurring steroid sapogenin. The process includes oxidation, epoxide formation, and subsequent hydrolysis. The key steps are:
Oxidation: The initial step involves the oxidation of diosgenin to form the corresponding ketone.
Epoxide Formation: The ketone is then converted into an epoxide using a suitable reagent such as m-chloroperbenzoic acid.
Hydrolysis: The epoxide is hydrolyzed to yield the desired this compound.
Industrial Production Methods: Industrial production of this compound typically involves microbial transformation and biocatalysis. Microorganisms such as Rhizopus nigricans are used to introduce hydroxyl groups at specific positions on the steroid nucleus, followed by chemical modifications to achieve the final product .
化学反応の分析
Types of Reactions: 17-Deoxy-20-hydroxy methylprednisolone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) is used for reducing ketones to alcohols.
Substitution: Various halogenating agents are used for substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated and ketone derivatives of the parent compound .
科学的研究の応用
17-Deoxy-20-hydroxy methylprednisolone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other corticosteroids.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the production of pharmaceuticals and as a standard for analytical methods.
作用機序
The mechanism of action of 17-Deoxy-20-hydroxy methylprednisolone involves binding to the glucocorticoid receptor, which leads to changes in gene expression. This binding results in the suppression of pro-inflammatory genes and the activation of anti-inflammatory genes. The compound also decreases the permeability of capillaries and inhibits the migration of leukocytes to sites of inflammation .
類似化合物との比較
Methylprednisolone: The parent compound, widely used for its anti-inflammatory properties.
Prednisolone: Another corticosteroid with similar therapeutic effects.
Dexamethasone: A more potent corticosteroid with a longer duration of action.
Uniqueness: 17-Deoxy-20-hydroxy methylprednisolone is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications result in a different metabolic profile and potentially reduced side effects compared to other corticosteroids .
特性
CAS番号 |
113032-26-1 |
|---|---|
分子式 |
C22H32O4 |
分子量 |
360.5 g/mol |
IUPAC名 |
(6S,8S,9S,10R,11S,13S,14S,17S)-17-(1,2-dihydroxyethyl)-11-hydroxy-6,10,13-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O4/c1-12-8-14-15-4-5-16(19(26)11-23)22(15,3)10-18(25)20(14)21(2)7-6-13(24)9-17(12)21/h6-7,9,12,14-16,18-20,23,25-26H,4-5,8,10-11H2,1-3H3/t12-,14-,15-,16+,18-,19?,20+,21-,22-/m0/s1 |
InChIキー |
PVEMJPIDMMVXAH-FSTGRUDBSA-N |
異性体SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@H]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)C(CO)O |
正規SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)C(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


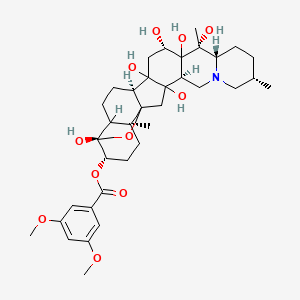
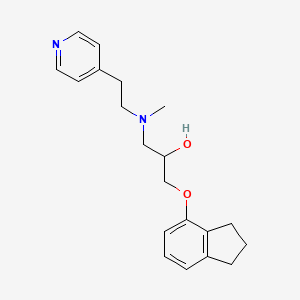
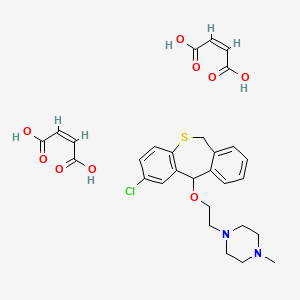
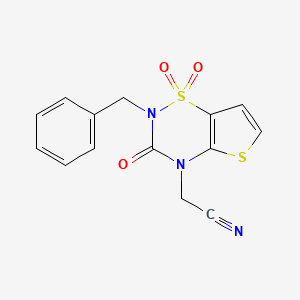
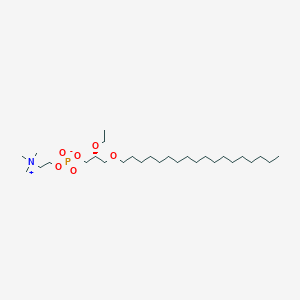

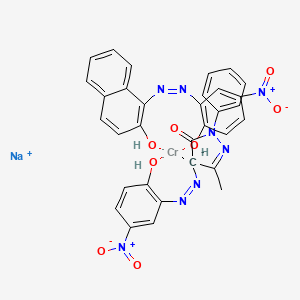
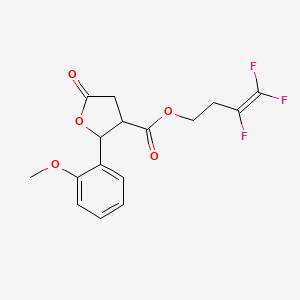
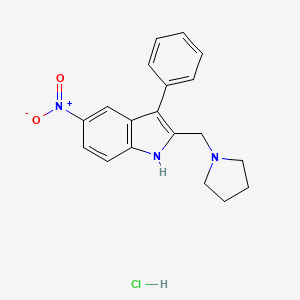
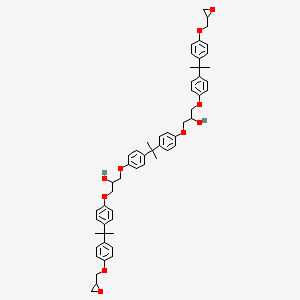

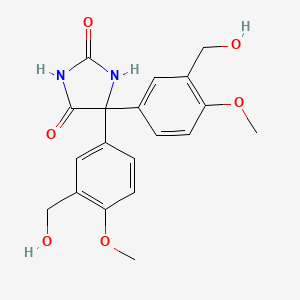
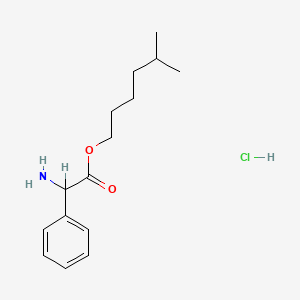
![4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(2-pyridinylmethyl)-, 1,1-dioxide](/img/structure/B12751027.png)
